Superior Anxiolytic Potency in Conflict Model vs. Diazepam
CGS 20625 demonstrates a 10-fold lower minimal effective dose (MED) for increasing conflict responding in the Cook-Davidson paradigm compared to diazepam, indicating greater anxiolytic potency in this model [1].
| Evidence Dimension | Anxiolytic potency (Minimal Effective Dose, oral) |
|---|---|
| Target Compound Data | 0.3 mg/kg p.o. |
| Comparator Or Baseline | Diazepam: 3.0 mg/kg p.o. |
| Quantified Difference | 10-fold lower MED |
| Conditions | Cook-Davidson conflict test, rat |
Why This Matters
This data provides a direct, quantitative rationale for selecting CGS 20625 over diazepam in preclinical models requiring potent anxiolysis.
- [1] Williams M, Bennett DA, Loo PS, Braunwalder AF, Amrick CL, Wilson DE, Thompson TN, Schmutz M, Yokoyoma N, Wasley JW. CGS 20625, a novel pyrazolopyridine anxiolytic. J Pharmacol Exp Ther. 1989 Jan;248(1):89-96. View Source
